α-大马酮

描述

Alpha-Damascone is a natural, diffusive rose and fruit-booster with plum and prune qualities . It is a fragrance compound renowned for its sweet, floral, and fruity scent notes . It is widely used in perfumery, cosmetics, and food industries to enhance and impart desirable aromas . It offers a very complex profile of rose, apple, blackcurrant, and mint with a rich plum undertone .

Synthesis Analysis

Alpha-Damascone can be synthesized from simpler organic compounds through a series of reactions . Various synthetic routes exist, with some involving the condensation of aldehydes or ketones with specific reagents to form the desired compound .Molecular Structure Analysis

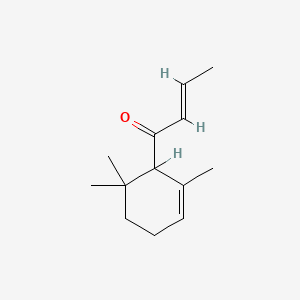

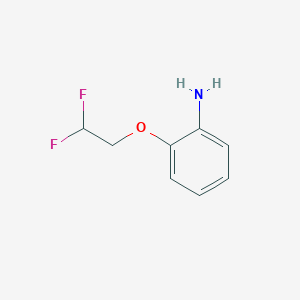

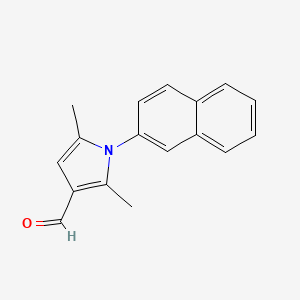

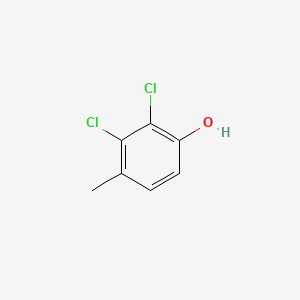

Chemically, Alpha-Damascone belongs to the family of unsaturated ketones, and its molecular structure consists of a cyclopentanone ring with attached alkyl and aryl groups . Its molecular formula is C13H20O .Chemical Reactions Analysis

The production of Alpha-Damascone involves specific raw materials crucial for its synthesis. For organic synthesis, raw materials such as acetylacetone, methyl vinyl ketone, and other organic compounds are essential . These serve as starting materials in the chemical reactions leading to the formation of Alpha-Damascone .Physical And Chemical Properties Analysis

Alpha-Damascone has a molecular weight of 192.2973 . More detailed physical and chemical properties may be found in specialized databases or literature .科学研究应用

生物转化和生物转换

α-大马酮与不同菌株的灰葡萄孢菌进行生物转化,产生各种生物转化产物,包括 3-氧代-α-大马酮、顺式和反式-3-羟基-α-大马酮和 γ-大马酮等。这些转化对于理解α-大马酮在生物条件下的化学行为具有重要意义 (Schoch, Benda, & Schreier, 1991)。

合成和化学制备

α-大马酮的合成已针对工业制备进行了优化。一种涉及肟化、环氧化、脱水和还原的新方法导致了显着的产率和高化学纯度,表明α-大马酮的有效生产途径 (Hu et al., 2019)。此外,已经探索了涉及格氏试剂和氢化物加成到乙烯酮中间体的替代合成方法,以生产 α-大马酮 (Naef & Decorzant, 1986)。

对映体分析

α-大马酮作为红茶中的必需风味成分,其绝对构型已使用对映选择性毛细管气相色谱法测定。这项研究提供了对 α-大马酮立体化学性质的见解,这对它的风味和香料应用至关重要 (König et al., 1990)。

安全性和监管评估

评估了 α-大马酮作为动物饲料中调味剂的安全性,强调需要更多数据来解决遗传毒性问题。该评估强调了对用于动物饲料和潜在人类食品中的化合物的彻底安全评估的重要性 (Bampidis et al., 2020)。

作用机制

Target of Action

Alpha-Damascone, a member of the rose ketones family, is primarily used in the fragrance and flavor industries . It contributes to the aroma of roses and other essential oils . The primary targets of Alpha-Damascone are the olfactory receptors that detect smell, contributing to the sensory experience of fragrance.

Biochemical Pathways

Alpha-Damascone is derived from the degradation of carotenoids . The biosynthesis begins with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) reacting to produce geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed together to produce phytoene. Phytoene then goes through a series of desaturation reactions to produce lycopene. Lycopene undergoes two cyclization reactions to produce β-carotene. β-carotene reacts with O2 and the enzyme β-carotene ring hydroxylase producing zeaxanthin. Zeaxanthin then reacts with O2, NADPH (H+), and reduced ferredoxin [iron-sulfur] cluster in the presence of the enzyme zeaxanthin epoxidase (ZE) to produce violaxanthin. Violaxanthin then reacts with the enzyme neoxanthin synthase to form neoxanthin, the main precursor for β-damascenone .

Action Environment

The action of Alpha-Damascone can be influenced by various environmental factors. For instance, its volatility and stability can affect its efficacy as a fragrance. It is recommended to avoid release to the environment due to potential toxicity . In case of accidental release, spillage should be collected .

安全和危害

未来方向

属性

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGTVCBMUKRSL-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051912 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.938, 0.937-0.943 | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

24720-09-0, 43052-87-5, 23726-94-5 | |

| Record name | (±)-α-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24720-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024720090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDD00FOW8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the aroma profile of alpha-damascone, and where is it found naturally?

A1: Alpha-damascone possesses a powerful and diffusive fruity aroma often described as reminiscent of apple, plum, and blackcurrant, with nuances of floral and woody notes. [] It is a naturally occurring volatile compound found in various fruits, including roses and grapes, contributing to their characteristic aromas. [, ]

Q2: How is alpha-damascone produced in nature?

A2: In plants like grapes, alpha-damascone is not directly present but exists as glycosidically bound precursors, specifically C13-norisoprenoids. [] These precursors are hydrolyzed by enzymes, releasing alpha-damascone and other volatile compounds that contribute to the aroma profile of the plant. []

Q3: Can the production of alpha-damascone be influenced by external factors?

A3: Yes, the concentration of alpha-damascone and its derivatives can be influenced by the enzymatic hydrolysis process. For instance, using certain fungal enzyme preparations like Rohapect C during hydrolysis can lead to the oxidation of 3-hydroxymegastigmanes, precursors to alpha-damascone, resulting in the formation of 3-oxo-alpha-damascone. [] This highlights the importance of choosing appropriate enzymatic methods for hydrolysis to control the final aroma profile.

Q4: What are the applications of alpha-damascone?

A4: Due to its potent and pleasant aroma, alpha-damascone is widely used as a fragrance ingredient in various products, including perfumes, cosmetics, and food flavorings. [, ] Its ability to impart fruity and floral notes makes it a versatile ingredient in creating complex aroma profiles.

Q5: What is the molecular formula and weight of alpha-damascone?

A5: The molecular formula of alpha-damascone is C13H20O, and its molecular weight is 192.30 g/mol.

Q6: Are there any known safety concerns regarding the use of alpha-damascone as a fragrance ingredient?

A6: Toxicological and dermatological reviews have been conducted on alpha-damascone, and it is generally considered safe for use as a fragrance ingredient when used in accordance with relevant safety guidelines and regulations. []

Q7: Are there any known substitutes for alpha-damascone in fragrance applications?

A7: While alpha-damascone offers a unique aroma profile, other compounds like delta-damascone and beta-damascone share similar fruity characteristics and can be used as alternatives in fragrance formulations. [, ] The choice of substitute depends on the desired olfactory nuances and the overall composition of the fragrance.

Q8: Can you provide an example of a synthetic route for producing alpha-damascone?

A8: One method for synthesizing alpha-damascone involves a Lewis acid-catalyzed Diels-Alder reaction with inverse electron demand. [] This approach offers an alternative to traditional methods and highlights the ongoing research in developing efficient synthetic routes for this important fragrance compound.

Q9: Has there been research on enantioselective synthesis of alpha-damascone?

A9: Yes, researchers have developed highly enantioselective synthetic routes for both (R)-(+)- and (S)-(-)-alpha-damascone. [] This is particularly relevant as different enantiomers of a molecule can exhibit varying odor properties.

Q10: Has the biotransformation of alpha-damascone been studied?

A10: Yes, studies have investigated the biotransformation of alpha-damascone using microorganisms like Botrytis cinerea in grape must. [] This research identified various transformation products, including 3-oxo-alpha-damascone and gamma-damascenone, demonstrating the potential for biocatalytic modification of alpha-damascone to generate novel aroma compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)

![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)